N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
“N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . It is part of a series of compounds designed as modulators of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in cancer metabolism . This compound has been identified in in silico studies as a potent modulator of PKM2 .
Scientific Research Applications
Biological Activity of Sulfonamide Hybrids
Sulfonamides, including compounds like N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are noted for their wide range of biological activities. This class of compounds is involved in the development of pharmacological agents with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide hybrids have led to the synthesis of compounds incorporating diverse moieties, leading to significant biological activities (Ghomashi et al., 2022).
Synthesis of Quinolines
This compound falls within the quinoline class, and its derivatives are synthesized through various methods, including the use of poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as an efficient reagent. Such methods facilitate the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, contributing to the exploration of their potential applications in scientific research (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Antimicrobial Applications
The synthesis and evaluation of sulfonamide derivatives, including quinoline clubbed with sulfonamide moiety, have shown potential as antimicrobial agents. This underscores the significance of such compounds in the development of new treatments for bacterial infections, reflecting the diverse applicability of sulfonamide-based compounds in addressing antimicrobial resistance (Biointerface Research in Applied Chemistry, 2019).
Molecular and Structural Analysis
Research on polymorphic modifications of related compounds has revealed insights into their structural properties and potential applications in medical science, such as the discovery of new remedies for hypertension. These studies contribute to our understanding of how the structural nuances of such compounds can influence their biological efficacy and potential therapeutic applications (Shishkina et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .
Mode of Action
The compound acts as a modulator of PKM2, shifting it between highly active and less active states . The compound was identified in in silico studies as a potent modulator of PKM2 . It interacts with PKM2, leading to a reduction in the intracellular pyruvate level in A549 lung cancer cells .
Biochemical Pathways
The compound affects the glycolytic pathway, specifically the step catalyzed by PKM2 . By modulating the activity of PKM2, it impacts the production of ATP, a critical component of cellular energy metabolism .
Result of Action
The compound’s action leads to a reduction in the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . It exhibits more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .
Future Directions
Biochemical Analysis
Biochemical Properties
This compound has been identified as a modulator of the enzyme muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . The compound’s interaction with PKM2 can shift it between highly active and less active states .
Cellular Effects
In cellular contexts, N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells . This impact on cellular metabolism can influence cell viability and cell-cycle phase distribution .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PKM2 . This binding interaction can modulate the activity of PKM2, thereby influencing the rate of glycolysis and the production of ATP within the cell .
Metabolic Pathways
Given its interaction with PKM2, it may play a role in the glycolytic pathway .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-6-3-4-8-17(13)20-25(23,24)16-10-14-7-5-9-21-18(22)12-15(11-16)19(14)21/h3-4,6,8,10-11,20H,2,5,7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIMPWQMCWMTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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